molecular formula C20H22ClN5O B279654 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B279654
M. Wt: 383.9 g/mol
InChI Key: SPMDFYPLBVONJL-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide varies depending on its application. In medicinal chemistry, it has been shown to inhibit certain enzymes and pathways involved in cancer cell growth and proliferation, such as the PI3K/AKT/mTOR pathway. In agriculture, it has been shown to inhibit the growth of certain weed species by interfering with their photosynthetic processes. In material science, it has been shown to improve the mechanical properties of certain polymers by acting as a crosslinking agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In agriculture, it has been shown to reduce the growth and yield of certain weed species. In material science, it has been shown to improve the mechanical properties of certain polymers, such as their tensile strength and elasticity.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide in lab experiments include its potential applications in various fields, its relatively simple synthesis method, and its ability to selectively target certain enzymes and pathways. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For the research on N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide include further investigation of its potential applications in medicinal chemistry, agriculture, and material science, as well as the development of more efficient synthesis methods and the optimization of its biochemical and physiological effects. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential interactions with other chemicals and compounds.

Synthesis Methods

The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide involves the reaction of 4-chlorobenzyl bromide with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde to produce a Schiff base intermediate. This intermediate is then reacted with 1,5-dimethyl-1H-pyrazol-4-amine and acryloyl chloride to obtain the final product.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell growth and proliferation. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of certain weed species. In material science, it has been investigated as a potential polymer additive due to its ability to improve the mechanical properties of certain polymers.

Properties

Molecular Formula

C20H22ClN5O

Molecular Weight

383.9 g/mol

IUPAC Name

(E)-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H22ClN5O/c1-13-20(23-19(27)10-7-17-11-22-25(4)14(17)2)15(3)26(24-13)12-16-5-8-18(21)9-6-16/h5-11H,12H2,1-4H3,(H,23,27)/b10-7+

InChI Key

SPMDFYPLBVONJL-JXMROGBWSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C

SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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